molecular formula C5H14O6P2 B106141 Tetramethyl methylenediphosphonate CAS No. 16001-93-7

Tetramethyl methylenediphosphonate

Cat. No. B106141
CAS RN: 16001-93-7
M. Wt: 232.11 g/mol
InChI Key: XAVFZUKFLWOSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl methylenediphosphonate is a type of organophosphonate compound that has been studied for its potential applications in various fields, including metal organic framework synthesis, complexation with metal ions, and as a scale inhibitor in technological applications. These compounds are characterized by a methylene bridge connecting two phosphonate groups, which can act as bidentate ligands, coordinating with metal ions to form complexes .

Synthesis Analysis

The synthesis of methylenediphosphonic acids and their derivatives involves hydrolysis of the corresponding tetra-ethyl esters. The esters with longer methylene chains (n ≥ 3) were obtained through Michaelis-Becker or Arbuzov-Michaelis type reactions, while for shorter chains (n = 1 or 2), a modified Michaelis-Becker reaction was utilized . Additionally, α,α'-diaminoadipic acid-tetra(methylene phosphonic acid) was synthesized from diethyl α,α'-dibromoadipate through a series of reactions including Gabriel addition, hydrolysis, and the Mannich reaction, with an overall yield of 30.6% .

Molecular Structure Analysis

The molecular structure of tetramethyl methylenediphosphonate complexes has been characterized using various spectroscopic techniques. For instance, the uranyl complex with tetraethyl methylenediphosphonate was characterized by CHN microanalytical procedures, infrared, absorption and luminescence spectroscopy, and by single crystal X-ray diffraction, revealing a six-coordinated uranyl ion . The crystal structure of related compounds, such as tetrasodium 2-hydroxyethylamino-bis(methylenephosphonate), shows a two-dimensional polymeric layered structure hydrogen bonded into a 3D supramolecular polymeric network .

Chemical Reactions Analysis

Methylenediphosphonates have been shown to be powerful chelating extractants for metal ions such as cerium, promethium, and americium from solutions of nitric acid . This indicates that they can participate in chemical reactions where they form complexes with metal ions, which can be used for extraction and separation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylenediphosphonic acids and esters have been studied through various analytical techniques. The ^31P nuclear magnetic resonance chemical shifts and the infrared spectra indicate that as the methylene chain length increases, the effect of the two end phosphorus atoms on one another decreases, becoming very small for chain lengths greater than three . X-ray diffraction patterns of the diphosphonic acids have also been reported, providing insight into their solid-state structures .

Scientific Research Applications

1. Extraction of Metals

Tetramethyl methylene-diphosphonate and related compounds have been identified as powerful chelating extractants for metals like cerium, promethium, and americium from nitric acid solutions (Siddal, 1963). This property is significant for applications in nuclear chemistry and metallurgy.

2. Synthesis and Characterization of Metalates

The metalation of esters of tetraalkyl methylene-diphosphonates to form corresponding salts has been described, along with their characterization and synthetic usefulness (Quimby et al., 1968). These studies are crucial in the development of new compounds for various industrial applications.

3. Controlled Monohalogenation

Research on the preparation of monohalogenated tetraalkyl methylene-diphosphonates reveals their potential for selective synthesis in organic chemistry (Iorga & Savignac, 2001).

4. Synthesis of (Z)-Olefins and Bisphosphonates

Tetrakis(2,2,2-trifluoroethyl) methylene-diphosphonate, a derivative, has been utilized in the synthesis of (Z)-vinyl phosphonates and (E)-allylic phosphonates, indicating its value in organic synthesis (Davis et al., 1998).

5. Synthesis and Optical Properties

The synthesis of novel C60 organophosphonate derivatives, such as tetraethyl methano[60]fullerenediphosphonate, demonstrates applications in material science, particularly in enhancing the optical properties of compounds (Cheng et al., 2000).

6. Flame Retardant Applications

Investigations into the use of piperazine-phosphonates derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate, as flame retardants on cotton fabric, show the potential of these compounds in enhancing material safety (Nguyen et al., 2014).

Safety And Hazards

Tetramethyl methylenediphosphonate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Tetramethyl methylenediphosphonate were not found in the retrieved sources, its use in the preparation of phosphonate analogue of ribose-1-phosphate suggests potential applications in biochemical research .

properties

IUPAC Name

bis(dimethoxyphosphoryl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFZUKFLWOSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CP(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333919
Record name Tetramethyl methylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl methylenediphosphonate

CAS RN

16001-93-7
Record name Tetramethyl methylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethyl methylenediphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetramethyl methylenediphosphonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tetramethyl methylenediphosphonate
Reactant of Route 4
Reactant of Route 4
Tetramethyl methylenediphosphonate
Reactant of Route 5
Tetramethyl methylenediphosphonate
Reactant of Route 6
Reactant of Route 6
Tetramethyl methylenediphosphonate

Citations

For This Compound
57
Citations
JM Troutman, KAH Chehade, K Kiegiel… - Bioorganic & medicinal …, 2004 - Elsevier
… Tetrapivaloyloxymethyl methylenediposphonate (4) was prepared from tetramethyl methylenediphosphonate (3) and pivaloyloxymethyl chloride (POM-Cl) in 47% yield as previously …
Number of citations: 21 www.sciencedirect.com
QH Jin, L Ricard, F Nief - Polyhedron, 2005 - Elsevier
The complexation behaviour of the bidentate ligand tetrakis(O-isopropyl)methylenediphosphonate (L=(iPrO) 2 P(O)CH 2 P(O)(OiPr) 2 ) with lanthanide ions has been studied by using …
Number of citations: 29 www.sciencedirect.com
DA Nicholson, WA Cilley… - The Journal of Organic …, 1970 - ACS Publications
… distilled to yield pure tetramethyl methylenediphosphonate. Attempted Preparation of Hexamethyl Ethane-l-hydroxy-1,1,2triphosphonate.—The reaction temperature was not allowed to …
Number of citations: 43 pubs.acs.org
VS Borodkin, MAJ Ferguson, AV Nikolaev - Tetrahedron Letters, 2001 - Elsevier
… In our hands, however, the reaction of 2,3,4,6-tetra-O-benzyl-d-mannose 3 with tetramethyl methylenediphosphonate 4 and NaH yielded the conjugated vinylphosphonate 5 exclusively (…
Number of citations: 24 www.sciencedirect.com
HB Wood, HP Buser, B Ganem - The Journal of Organic …, 1992 - ACS Publications
… tetramethyl methylenediphosphonate in published yields of 15-20% ;34 however, byworking with freshly prepared base, we have improved yields of 18 to 50-55%. The Rh2(OAc)4-…
Number of citations: 32 pubs.acs.org
X Lu, C Sun, WJ Valentine, SE, J Liu… - The Journal of …, 2009 - ACS Publications
… Swern oxidation of oxazoline (S)-14 gave oxazoline aldehyde 15 (Scheme 2), which on Horner-Wadsworth-Emmons reaction with tetramethyl methylenediphosphonate afforded ester (S…
Number of citations: 52 pubs.acs.org
C Sun, R Bittman - The Journal of Organic Chemistry, 2004 - ACS Publications
… phosphonate analogue of one of the seven unnatural stereoisomers of phytosphingosine, l-lyxo- or 2S,3S,4S-phytosphingosine, via the reaction of tetramethyl methylenediphosphonate …
Number of citations: 31 pubs.acs.org
JL Montchamp, JW Frost - Journal of the American Chemical …, 1997 - ACS Publications
… The synthesis of cyclohexylidene phosphonate 9 (Scheme 4) followed directly from the reaction of protected DHQ 13 with the lithium anion of tetramethyl methylenediphosphonate to …
Number of citations: 33 pubs.acs.org
SC Johnson, F Tagliaferri, DC Baker - Carbohydrate research, 1993 - academia.edu
… Although Kulagowski’ has reported a similar coupling of a racemic myo-inosose with the lithium salt of tetramethyl methylenediphosphonate …
Number of citations: 6 www.academia.edu
P Nasomjai, D O'Hagan… - Beilstein Journal of …, 2009 - beilstein-journals.org
… Finally a Wadsworth-Emmons reaction [4] of 17 using tetramethyl methylenediphosphonate in DCM/aq. NaOH gave a smooth conversion to 5-fluorophosphonate 18 which had an α:β …
Number of citations: 14 www.beilstein-journals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.